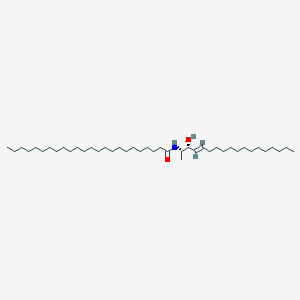

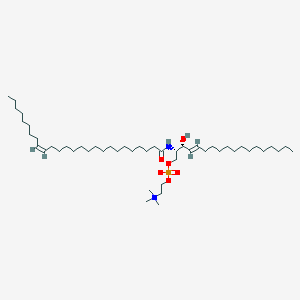

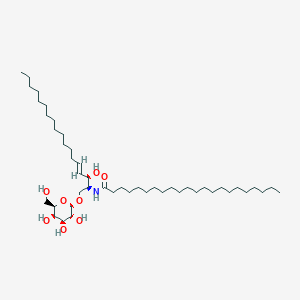

N-(tetracosanoyl)-1-deoxysphing-4-enine

Vue d'ensemble

Description

N-(tetracosanoyl)-1-deoxysphing-4-enine, also known as N-tetracosanoylsphingosine, is a type of N-acylsphingosine in which the ceramide N-acyl group is specified as tetracosanoyl . It has a role as a mouse metabolite and is functionally related to a tetracosanoic acid . It is also a N-acylsphingosine, a Cer(d42:1), and a N-(very-long-chain fatty acyl)-sphingoid base .

Synthesis Analysis

The synthesis of N-(tetracosanoyl)-1-deoxysphing-4-enine involves ceramide synthesizing enzymes such as CerS2, CerS5, and Smpd1 . These enzymes are involved in the production of ceramides, including N-tetracosanoylsphingosine, during cellular processes .Molecular Structure Analysis

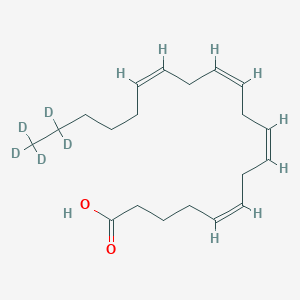

The molecular formula of N-(tetracosanoyl)-1-deoxysphing-4-enine is C42H83NO3 . The IUPAC name is N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracosanamide . The InChI and SMILES strings provide a detailed description of the molecule’s structure .Applications De Recherche Scientifique

Potential Research Applications for Similar Compounds

Biophysical Studies and Membrane Dynamics

Research into sphingolipids, including ceramides, often focuses on understanding their role in cell membrane structure and function. For instance, studies using spin label amino acids, such as TOAC, in peptides have been used to analyze backbone dynamics and peptide secondary structure, providing insights into how lipid molecules, including ceramides, interact with proteins and other cell membrane components (Schreier et al., 2012).

Chemical and Biochemical Synthesis

The synthetic pathways and enzymatic transformations of sphingolipids are of great interest for developing novel pharmaceuticals and understanding biological processes. For example, the understanding of genes and enzymes involved in the biosynthesis of ectoine, a compound produced by microorganisms to prevent osmotic stress, offers insights into how similar pathways might be harnessed for the synthesis of sphingolipids and their analogs (Reshetnikov et al., 2011).

Drug Delivery and Biomaterials Research

The unique properties of ceramides and other sphingolipids make them interesting candidates for drug delivery systems. Studies on polymeric biomaterials and their applications in drug delivery highlight the potential for using lipid-based systems for targeted therapy, where compounds similar to "N-(tetracosanoyl)-1-deoxysphing-4-enine" could play a role (Bhaw-Luximon et al., 2014).

Orientations Futures

Mécanisme D'action

Target of Action

N-(tetracosanoyl)-1-deoxysphing-4-enine, also known as C24 1-deoxyCer, is a type of ceramide . Ceramides are key metabolites in both anabolic and catabolic pathways of sphingolipids . They are associated with multiple biological functions

Mode of Action

Ceramides, in general, have been implicated in the regulation of diverse cellular processes, including cell cycle arrest, apoptosis, senescence, and stress responses . These processes may be mediated through ceramide’s effect on membrane platforms, including re-organization of rafts and selective trapping of receptors and signaling proteins, or through its role as a second messenger .

Biochemical Pathways

Ceramides, including C24 1-deoxyCer, are involved in several biochemical pathways. The metabolic pathways responsible for ceramide synthesis include the sphingomyelinase pathway, the de novo synthesis pathway, the exogenous ceramide-recycling pathway, and the salvage pathway . The downstream effects of these pathways can influence various cellular processes, including cell cycle regulation, apoptosis, and stress responses .

Result of Action

For instance, they have been linked to the regulation of cell cycle arrest, apoptosis, senescence, and stress responses .

Propriétés

IUPAC Name |

N-[(E,2S,3R)-3-hydroxyoctadec-4-en-2-yl]tetracosanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H83NO2/c1-4-6-8-10-12-14-16-18-19-20-21-22-23-24-25-27-29-31-33-35-37-39-42(45)43-40(3)41(44)38-36-34-32-30-28-26-17-15-13-11-9-7-5-2/h36,38,40-41,44H,4-35,37,39H2,1-3H3,(H,43,45)/b38-36+/t40-,41+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPBLYZJOQAUPPY-JGWXTICHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(C)C(C=CCCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](C)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H83NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

634.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tetracosanoyl)-1-deoxysphing-4-enine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

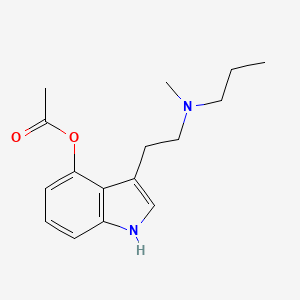

![3-[2-(dimethylamino)ethyl]-1H-indol-4-ol, 4-propanoate](/img/structure/B3025903.png)

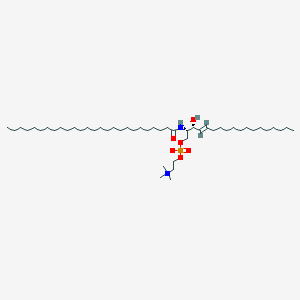

![N-[(1S)-2S,3R-dihydroxy-1-(hydroxymethyl)heptadecyl]-docosanamide-d3](/img/structure/B3025910.png)